molecular formula C31H23F2N5O3 B609640 NPS-1034

NPS-1034

Cat. No.: B609640
M. Wt: 551.5 g/mol
InChI Key: RGAZVGZUBCFHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NPS-1034 is a novel inhibitor targeting the MET and AXL receptor tyrosine kinases. These receptors are implicated in various types of cancer, including non-small cell lung cancer and pancreatic ductal adenocarcinoma. The compound has shown efficacy in inhibiting the proliferation of cancer cells that express activated MET and AXL, making it a promising candidate for anticancer therapy .

Scientific Research Applications

NPS-1034 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary targets of this compound, also known as NPS-1034, are the MET and AXL receptors . These receptors are implicated in tumorigenesis and metastatic progression . The MET receptor is the receptor for hepatocyte growth factor (HGF), and its aberrant activation has been linked to tumor growth, invasion, and metastasis . The AXL receptor is another target of this compound .

Mode of Action

This compound inhibits various constitutively active mutant forms of MET as well as HGF-activated wild-type MET . It also targets the AXL receptor . The compound inhibits the proliferation of cells expressing activated MET and AXL .

Biochemical Pathways

This compound affects the MET/PI3K/AKT signaling pathway . By inhibiting MET and AXL, it suppresses this pathway, leading to a reduction in epithelial-to-mesenchymal transition (EMT), a process that is often associated with cancer progression and metastasis .

Pharmacokinetics

It’s known that the compound is effective in both in vitro and in vivo models, suggesting it has suitable bioavailability .

Result of Action

This compound induces cell death and reduces the viability and clonogenicity of cancer cells in a dose-dependent manner . It also inhibits the migration of cancer cells by suppressing the MET/PI3K/AKT axis-induced EMT . In addition, this compound promotes the regression of tumors formed from such cells in a mouse xenograft model through anti-angiogenic and pro-apoptotic actions .

Action Environment

The efficacy of this compound can be influenced by the presence or absence of serum, as it inhibits HGF-stimulated activation of MET signaling in both conditions . Furthermore, the compound is effective against cancer cells that have developed resistance to other treatments, such as EGFR-tyrosine kinase inhibitors . This suggests that the action, efficacy, and stability of this compound can be influenced by the cellular and molecular environment, including the presence of other signaling molecules and the resistance profile of the cancer cells.

Preparation Methods

The synthesis of NPS-1034 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. the compound is typically synthesized through a series of organic reactions involving the formation of carbon-nitrogen and carbon-carbon bonds .

Chemical Reactions Analysis

NPS-1034 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Comparison with Similar Compounds

NPS-1034 is unique in its dual inhibition of MET and AXL kinases. Similar compounds include:

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23F2N5O3/c1-18-27(31(40)38(37(18)2)22-11-8-20(32)9-12-22)30(39)36-21-10-13-25(24(33)16-21)41-26-14-15-34-29-28(26)23(17-35-29)19-6-4-3-5-7-19/h3-17H,1-2H3,(H,34,35)(H,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAZVGZUBCFHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=CNC5=NC=C4)C6=CC=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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